molecular formula C17H22I3N3O8 B3332279 (R)-Iopamidol CAS No. 88375-91-1

(R)-Iopamidol

Cat. No. B3332279
CAS RN: 88375-91-1
M. Wt: 777.1 g/mol
InChI Key: XQZXYNRDCRIARQ-ZCFIWIBFSA-N
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Description

(R)-Iopamidol is a nonionic, low-osmolality, water-soluble contrast agent used in medical imaging. It is a derivative of the iodinated contrast media family and is used for diagnostic purposes in radiology.

Scientific Research Applications

  • Potential Use in MRI and CT Studies : Iopamidol, primarily used in CT-based clinical protocols, exhibits properties that make it a potential agent for MRI applications. Its molecular structure, which includes mobile proton pools, can induce a T2-shortening effect on the water signal in MRI, detectable at specific concentrations. This characteristic suggests its utility in combined MRI and CT studies, enhancing diagnostic capabilities (Aime et al., 2005).

  • pH Mapping of Kidneys : Another innovative application of Iopamidol is in pH mapping of the kidneys. Its amide functionalities are exploited for chemical exchange saturation transfer (CEST) effect, which is sensitive to pH changes. This enables precise pH measurements in vivo, providing valuable insights into renal function and health (Longo et al., 2011).

  • Renal Function Assessment : Iopamidol's role extends to assessing renal function. An analytical method has been developed for its simultaneous measurement with p-aminohippuric acid in plasma, offering a reliable way to determine glomerular filtration rate and tubular secretion, essential aspects of kidney health and function (Rodriguez-Romero et al., 2015).

  • Adsorption Studies for Wastewater Treatment : In environmental research, Iopamidol's adsorption onto activated carbons has been examined. This research is crucial in understanding how pharmaceutical compounds like Iopamidol, often present in wastewater, can be effectively removed, highlighting its significance in water treatment processes (Mestre et al., 2014).

  • Green Production Approaches : Finally, there has been research into developing environmentally friendly methods for producing Iopamidol, reducing the use of harmful reagents like thionyl chloride. Such advancements are significant in the context of sustainable pharmaceutical manufacturing (Anelli et al., 2011).

properties

IUPAC Name

1-N,3-N-bis(1,3-dihydroxypropan-2-yl)-5-[[(2R)-2-hydroxypropanoyl]amino]-2,4,6-triiodobenzene-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22I3N3O8/c1-6(28)15(29)23-14-12(19)9(16(30)21-7(2-24)3-25)11(18)10(13(14)20)17(31)22-8(4-26)5-27/h6-8,24-28H,2-5H2,1H3,(H,21,30)(H,22,31)(H,23,29)/t6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQZXYNRDCRIARQ-ZCFIWIBFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22I3N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

777.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Iopamidol

CAS RN

88375-91-1
Record name D-Iopamidol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088375911
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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